Pregna-1,4,20-trien-3-one

Colon adenocarcinoma Cytotoxicity Selectivity index

Pregna-1,4,20-trien-3-one (C₂₁H₂₈O, MW 296.45 g/mol, CAS 4368-11-0) is a mono‑oxygenated C₂₁ pregnane steroid belonging to the corticosteroid hormone class under the ChEBI ontology (CHEBI:70044). It is a marine natural product first isolated independently from the sea raspberry Gersemia rubiformis and an unidentified soft coral in 1977, and subsequently re‑isolated from multiple octocoral genera including Nephthea, Carijoa, Cladiella, Sinularia, and Spongodes.

Molecular Formula C21H28O
Molecular Weight 296.4 g/mol
Cat. No. B1252828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregna-1,4,20-trien-3-one
Molecular FormulaC21H28O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C=C)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,9,11,13-14,17-19H,1,5-8,10,12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1
InChIKeyKFTYFBOHSUEIEJ-NWSAAYAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregna-1,4,20-trien-3-one — Compound Identity, Source, and Procurement-Relevant Profile


Pregna-1,4,20-trien-3-one (C₂₁H₂₈O, MW 296.45 g/mol, CAS 4368-11-0) is a mono‑oxygenated C₂₁ pregnane steroid belonging to the corticosteroid hormone class under the ChEBI ontology (CHEBI:70044) [1]. It is a marine natural product first isolated independently from the sea raspberry Gersemia rubiformis and an unidentified soft coral in 1977, and subsequently re‑isolated from multiple octocoral genera including Nephthea, Carijoa, Cladiella, Sinularia, and Spongodes [2]. The compound features a Δ¹,⁴‑dien‑3‑one A‑ring, a fully saturated B/C/D ring system with trans‑fused B/C and C/D junctions, and a rare C‑17 vinyl substituent — a structural motif that distinguishes it from the majority of highly oxygenated cytotoxic steroids [2]. X‑ray crystallography has confirmed the planar A‑ring (r.m.s. deviation = 0.032 Å) and the chair conformations of rings B and C [2].

Why In‑Class Pregnane Steroids Cannot Substitute for Pregna-1,4,20-trien-3-one Without Quantitative Validation


Although pregna-1,4,20-trien-3-one shares the pregnane skeleton with compounds such as progesterone (pregn‑4‑ene‑3,20‑dione) and prednisone‑related 1,4‑dien‑3‑ones, its biological activity profile is not interchangeable with these analogs. The compound is a mono‑oxygenated steroid with a C‑17 vinyl group — a markedly simpler oxygenation pattern than the 11β‑hydroxy, 17α,21‑dihydroxy substitution typical of anti‑inflammatory glucocorticoids [1]. Literature explicitly notes that, unlike the majority of cytotoxic steroids which require extensive oxygenation, pregna-1,4,20-trien-3-one achieves tumor‑cell growth inhibition with a single ketone functional group [1]. Furthermore, the C‑17 vinyl substituent is absent from clinically used corticosteroids, meaning that receptor‑binding profiles, metabolic stability, and off‑target effects cannot be inferred from better‑characterized class members without direct empirical comparison. The quantitative evidence below demonstrates that even closely related marine pregnane analogs (e.g., 18‑acetoxy‑ and 15β‑hydroxy‑derivatives) display different potency and selectivity patterns, confirming that generic substitution within the pregnane class carries procurement risk for applications requiring specific biological activity.

Quantitative Differentiation Evidence for Pregna-1,4,20-trien-3-one Relative to Closest Analogs


Tumor‑Selective Cytotoxicity: SW480 Colon Adenocarcinoma vs. Non‑Tumor NIH/3T3 Fibroblasts

Pregna-1,4,20-trien-3-one exhibits selective growth inhibition against human colon adenocarcinoma SW480 cells while sparing non‑tumor murine NIH/3T3 fibroblasts. This selectivity was demonstrated within the same study, providing a direct internal comparator rather than requiring cross‑study extrapolation [1]. This contrasts with reports for 18‑acetoxypregna-1,4,20-trien-3-one, which showed mammalian cytotoxicity (IC₅₀ = 10.6 µg/mL against peritoneal macrophages) alongside its antiparasitic activity [2].

Colon adenocarcinoma Cytotoxicity Selectivity index

Comparative Cytotoxicity Against Human Hepatoma Bel‑7402: Rank‑Order Potency Among Pregnane Congeners

In a direct within‑study comparison of four pregnane steroids isolated from the same Carijoa sp. gorgonian, pregna-1,4,20-trien-3-one (compound 4) was the least potent analog against Bel‑7402 human hepatoma cells, exhibiting an IC₅₀ of 18.68 µM [1]. This is approximately 2‑fold less potent than 15β‑hydroxypregna-1,4,20-trien-3-one (compound 1, IC₅₀ = 9.33 µM) and approximately 1.7‑fold less potent than 18‑acetoxypregna-1,4,20-trien-3-one (compound 3, IC₅₀ = 11.02 µM) [1]. The 15β‑acetoxy analog (compound 2) was only weakly active (IC₅₀ = 73.47 µM) [1]. All four compounds showed weak cytotoxicity against normal human embryonic lung fibroblast MRC‑5 cells, indicating that the differential potency is cell‑type‑specific [1].

Hepatocellular carcinoma Structure‑activity relationship Pregnane steroid

Antiprotozoal Activity Spectrum vs. 18‑Acetoxy Analog: Divergent Selectivity Between Leishmania and Trypanosoma

Pregna-1,4,20-trien-3-one demonstrated antiprotozoal activity against extracellular forms of Leishmania braziliensis (50.4% growth inhibition at 50 µM) and Trypanosoma cruzi (42.4% growth inhibition at 50 µM) when isolated from the n‑hexane fraction of Carijoa riisei [1]. In contrast, the 18‑acetoxy derivative (18‑acetoxypregna-1,4,20-trien-3-one) displayed potent antileishmanial activity with an IC₅₀ of 5.5 µg/mL (~15.5 µM) against promastigotes and 16.88 µg/mL (~47.6 µM) against intracellular amastigotes, along with an antitrypanosomal IC₅₀ of 50.5 µg/mL [2]. Although these data originate from different laboratories and assay systems (precluding formal statistical comparison), the qualitative pattern suggests that 18‑acetoxy substitution substantially enhances antileishmanial potency while the parent compound may serve as a simpler scaffold for antitrypanosomal optimization.

Antiprotozoal Leishmania braziliensis Trypanosoma cruzi

Mono‑Oxygenated Scaffold with C‑17 Vinyl Group: Structural Differentiation from Highly Oxygenated Cytotoxic Steroids

The majority of cytotoxic marine steroids reported in the literature are highly oxygenated, often bearing multiple hydroxy, acetoxy, or epoxy groups across the steroidal nucleus. Pregna-1,4,20-trien-3-one is explicitly noted as exceptional in that it achieves measurable cytotoxicity with only a single ketone oxygen at C‑3 and a rare vinyl substituent at C‑17 [1]. The X‑ray crystal structure confirms the A‑ring planarity (r.m.s. deviation = 0.032 Å) imposed by the Δ¹,⁴‑dien‑3‑one conjugation, the chair conformations of rings B and C, and the equatorial attachment of the vinyl group at C‑17 [1]. The molecular mass (296.45 Da) is notably lower than that of oxygenated analogs such as 18‑acetoxypregna-1,4,20-trien-3-one (354.48 Da) or 15β‑hydroxypregna-1,4,20-trien-3-one (312.45 Da) [2].

Structural biology Steroid chemistry Drug scaffold

Single‑Crystal X‑Ray Structure Confirmation: Definitive Stereochemical Proof Absent for Many In‑Class Compounds

Pregna-1,4,20-trien-3-one has been fully characterized by single‑crystal X‑ray diffraction, providing unambiguous three‑dimensional structural confirmation including bond lengths, angles, ring conformations, and relative stereochemistry at all chiral centers [1]. The crystal structure (orthorhombic, space group P2₁2₁2₁) was refined to R[F² > 2σ(F²)] = 0.057, with unit‑cell parameters a = 7.4514(4) Å, b = 12.6447(6) Å, c = 18.027(1) Å [1]. The absolute configuration was independently verified by comparison of optical rotation and NMR data with literature values [1]. This level of structural validation is not available for many in‑class marine pregnane steroids, where structural assignments often rely solely on NMR and mass spectrometry. The availability of a definitive crystal structure eliminates ambiguity in the compound's identity — a critical consideration for procurement where batch‑to‑batch structural fidelity must be assured.

X-ray crystallography Stereochemistry Quality control

Pregna-1,4,20-trien-3-One — Best‑Fit Research and Industrial Application Scenarios Based on Verified Evidence


Colon Adenocarcinoma Drug Discovery: Selective Cytotoxicity Lead Scaffold

Pregna-1,4,20-trien-3-one is a validated starting point for colon adenocarcinoma (SW480) lead optimization programs, with demonstrated IC₅₀ = 2.5 µg/mL and selectivity over non‑tumor NIH/3T3 fibroblasts [1]. Its tumor‑selective profile, confirmed within a single study, provides a rationale for prioritization over the 18‑acetoxy analog, which exhibits host‑cell cytotoxicity [2]. The compound's structural simplicity (single ketone, C‑17 vinyl) makes it amenable to systematic medicinal chemistry derivatization without the synthetic burden of multiple oxygen functionalities.

Antitrypanosomal Drug Discovery: Scaffold for Chagas Disease Lead Optimization

Pregna-1,4,20-trien-3-one demonstrated 42.4% growth inhibition of Trypanosoma cruzi at 50 µM [1]. While not as potent as the 18‑acetoxy analog against Leishmania (IC₅₀ = 5.5 µg/mL) [2], the parent compound's activity against T. cruzi, combined with its structural simplicity and the availability of crystallographic data for rational design, positions it as a viable scaffold for antitrypanosomal SAR campaigns. Researchers should consider the differential parasite selectivity when choosing between the parent compound and its derivatives.

Pregnane Steroid Structure‑Activity Relationship (SAR) Studies

The rank‑order potency data from the Bel‑7402 hepatoma assay — where pregna-1,4,20-trien-3-one (IC₅₀ = 18.68 µM) was less potent than its 15β‑hydroxy (IC₅₀ = 9.33 µM) and 18‑acetoxy (IC₅₀ = 11.02 µM) analogs [1] — provides a quantitative framework for SAR studies. The parent compound's well‑characterized crystal structure [2], combined with the availability of synthetic routes for site‑specific functionalization (C‑15 hydroxylation, C‑18 acetoxylation), enables systematic exploration of the pharmacophoric contributions of individual substituents to cytotoxicity.

Marine Natural Product Reference Standard for Biodiversity and Chemotaxonomy Studies

Pregna-1,4,20-trien-3-one has been isolated from at least six octocoral genera (Nephthea, Carijoa, Cladiella, Sinularia, Spongodes, Gersemia) across multiple ocean basins [1]. Its definitive X‑ray structure [1] and comprehensive spectroscopic characterization (¹H and ¹³C NMR, EI‑MS) make it suitable as a reference standard for chemotaxonomic studies of Cnidarian secondary metabolism and for dereplication in marine natural product libraries.

Technical Documentation Hub

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17 linked technical documents
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